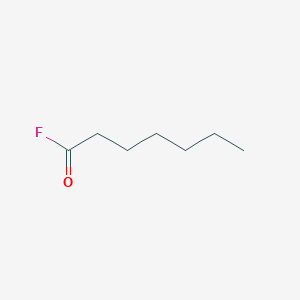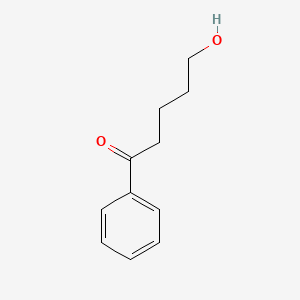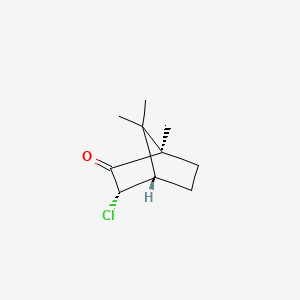
3-Chloro-d-camphor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-d-camphor, also known as 3-chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one, is a chlorinated derivative of camphor. It is a bicyclic monoterpene ketone with the molecular formula C10H15ClO and a molecular weight of 186.68 g/mol . This compound is known for its distinct aromatic odor and is used in various applications, including medicinal and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Chloro-d-camphor can be synthesized through the chlorination of camphor. The process involves the reaction of camphor with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at room temperature, and the product is purified through recrystallization from ethanol .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous chlorination of camphor in a reactor, followed by purification steps such as distillation and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-d-camphor undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-chlorocamphoric acid.
Reduction: Reduction of this compound can yield 3-chloroborneol.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products:
Oxidation: 3-chlorocamphoric acid.
Reduction: 3-chloroborneol.
Substitution: Various substituted camphor derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-d-camphor has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: Studies have explored its effects on biological systems, particularly its interaction with enzymes and receptors.
Industry: It is used in the production of fragrances, flavorings, and as a chemical intermediate in various industrial processes
Mecanismo De Acción
The mechanism of action of 3-chloro-d-camphor involves its interaction with specific molecular targets. It is known to activate and sensitize transient receptor potential channels, which are involved in various physiological processes such as pain perception and inflammation. The compound binds to these channels, leading to their activation and subsequent physiological effects .
Comparación Con Compuestos Similares
Camphor: A non-chlorinated analog with similar structural features but different chemical properties.
3-Chloroborneol: A reduced form of 3-chloro-d-camphor.
3-Chlorocamphoric acid: An oxidized form of this compound .
Uniqueness: this compound is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its non-chlorinated analogs. This makes it valuable in specific applications where such properties are desired .
Propiedades
Número CAS |
1925-57-1 |
|---|---|
Fórmula molecular |
C10H15ClO |
Peso molecular |
186.68 g/mol |
Nombre IUPAC |
(1R,3S,4S)-3-chloro-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H15ClO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7H,4-5H2,1-3H3/t6-,7+,10+/m1/s1 |
Clave InChI |
TYKNIXUIZSBZSO-FWWHASMVSA-N |
SMILES isomérico |
C[C@@]12CC[C@@H](C1(C)C)[C@@H](C2=O)Cl |
SMILES canónico |
CC1(C2CCC1(C(=O)C2Cl)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


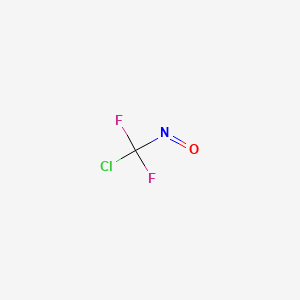
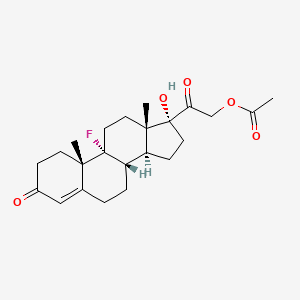
![(8-Azabicyclo[3.2.1]octan-8-yl)acetonitrile](/img/structure/B14749775.png)
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14749782.png)
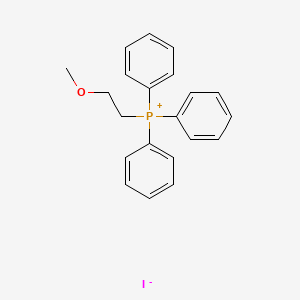
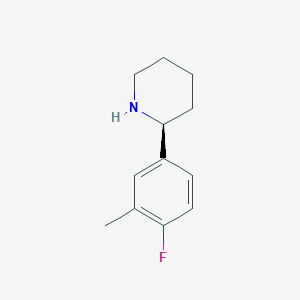
![Methyl[tris(methylsulfanyl)]stannane](/img/structure/B14749817.png)

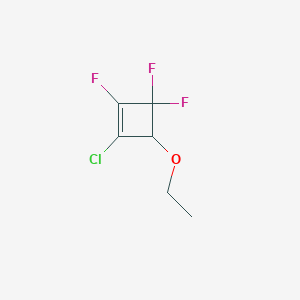
![Dibenzo[fg,ij]naphtho[1,2,3,4-rst]pentaphene](/img/structure/B14749839.png)
